1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
Description
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt. Its structure comprises a 2-chlorophenyl group attached to a 3-methylbutylamine backbone, with the hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOFYKMOKWNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, a compound with a unique structural configuration, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 197.71 g/mol
The compound features a chlorophenyl group attached to a branched aliphatic amine, which is significant for its biological interactions.
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride primarily acts as a partial agonist at the 5-HT2C serotonin receptor . This interaction influences various cellular processes, including:
- Calcium signaling
- Gene expression modulation
Such mechanisms suggest its potential for treating mood disorders and obesity, akin to other compounds in its class .
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Serotonergic Activity : As a partial agonist at the 5-HT2C receptor, it may modulate appetite and mood, making it a candidate for obesity treatment.
- Neuroprotective Properties : Preliminary studies indicate that it could exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions .
- Interaction with Neurotransmitter Systems : The compound's ability to interact with various neurotransmitter systems suggests broader implications in psychiatric and neurological disorders.
In Vitro Studies
Research has demonstrated that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can influence neurotransmitter release and neuronal signaling pathways. A study conducted on cell lines expressing the 5-HT2C receptor showed significant modulation of calcium influx upon treatment with the compound, indicating its active role in neurotransmission .
In Vivo Studies
In animal models, administration of the compound resulted in observable changes in behavior consistent with serotonergic modulation. For instance:
- Weight Management : Mice treated with varying doses exhibited reduced food intake and weight gain compared to control groups.
- Mood Regulation : Behavioral assays indicated enhanced mood-related outcomes in treated subjects, suggesting potential antidepressant-like effects.
Comparative Analysis
| Compound | Mechanism of Action | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride | Partial agonist at 5-HT2C receptor | Appetite suppression, mood enhancement | Obesity, mood disorders |
| Other Serotonin Agonists | Various (e.g., full agonists) | Variable (e.g., different receptor profiles) | Depression, anxiety |
Scientific Research Applications
Pharmacological Applications
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride has been investigated for several pharmacological effects:
- Cholinesterase Inhibition : Research indicates that this compound may act as a dual inhibitor of cholinesterase and cannabinoid receptors, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
- Cannabinoid Receptor Interaction : Studies have shown that the compound can interact with human cannabinoid receptors, which are crucial in modulating pain and inflammation . This interaction could lead to the development of new analgesic drugs.
Toxicological Studies
Toxicological assessments reveal that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride exhibits various levels of toxicity:
- Acute Toxicity : According to safety data sheets, the compound is classified under acute toxicity category 4, indicating it can be harmful if ingested .
- Reproductive Toxicity : It is also noted for potential reproductive toxicity (category 2), raising concerns about its use in pregnant individuals or those planning to conceive .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Study on Cannabinoid Receptors : A study conducted on HEK293 cells expressing human cannabinoid receptors demonstrated that 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride could modulate receptor activity, impacting pain pathways .
- Toxicological Assessment : Research highlighted the compound's potential to cause respiratory sensitization and skin sensitization, emphasizing the need for careful handling in laboratory settings .
- Environmental Impact Studies : Investigations into heterocyclic amines have shown that compounds similar to 1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can form during cooking processes, raising concerns about dietary exposure and carcinogenic risks associated with certain cooking methods .
Data Table: Summary of Applications and Findings
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key features of 1-(2-chlorophenyl)-3-methylbutan-1-amine hydrochloride with its analogs:
Notes:
- Halogen Substitution : The 2-chloro substituent in the target compound may enhance lipophilicity and receptor binding compared to the fluorinated analog (lower molecular weight) .
- Cyclobutyl vs.
- Positional Isomerism : The 4-chlorophenyl analog () demonstrates how para-substitution affects electronic properties and solubility, as chlorine’s electron-withdrawing effect varies with position .
Key Differences and Implications
Halogen Effects :
- The 2-chloro group in the target compound may improve CNS penetration compared to 4-chloro analogs due to reduced steric hindrance .
- Fluorine substitution () reduces molecular weight but may decrease binding affinity due to weaker electronegativity .
Amine Functionalization :
- Primary amines (target compound) are more prone to oxidation than tertiary amines (e.g., Sibutramine derivatives), necessitating stabilizers in formulations .
Chirality :
- Enantiopure analogs () highlight the importance of stereochemistry in biological activity, though data for the target compound’s chiral centers are unspecified .
Preparation Methods
Preparation of the Ketone Intermediate
A key intermediate, 1-(2-chlorophenyl)-3-methylbutan-1-one, can be synthesized by methods including:
- Acylation of 2-chlorophenyl derivatives : For example, refluxing 1-(2-chlorophenyl)-2-methyl-2-propen-1-one with imidazole in methanol, followed by evaporation and purification by column chromatography, yields the ketone intermediate. This step is typically carried out under reflux for several hours to ensure complete conversion.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketone formation | 1-(2-chlorophenyl)-2-methyl-2-propen-1-one + imidazole, reflux in methanol for 4 h | ~68% | Purification by column chromatography; white crystals obtained |
Reductive Amination to Form the Amine
The ketone intermediate undergoes reductive amination to introduce the amine group. Common conditions include:
- Reaction with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation).
- Alternatively, reaction with paraformaldehyde and cyclic amines under reflux in alcoholic solvents (methanol, ethanol, isopropanol) facilitates the formation of the amine hydrochloride salt.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Ketone + paraformaldehyde + cyclic amine, reflux in ethanol or methanol | Variable (typically moderate) | Followed by acidification to form hydrochloride salt |
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or similar solvents. This step enhances compound stability and crystallinity:
- Addition of concentrated HCl to the amine solution.
- Recrystallization from isopropanol/ether mixture to obtain pure hydrochloride salt crystals.
Alternative Synthesis Approaches
Palladium-Catalyzed Reactions and Reductive Amination
Some synthetic routes involve advanced catalytic steps such as:
- Palladium-catalyzed transfer hydrogenation of aryl triflates.
- Lithium aluminum hydride reduction to cleave triflamide intermediates.
- Subsequent reductive amination with protected amino aldehydes followed by deprotection to yield the target amine.
These methods are more complex and used for structurally related compounds but illustrate the versatility of synthetic strategies applicable to 1-(2-Chlorophenyl)-3-methylbutan-1-amine derivatives.
Purification and Characterization
- Purification is commonly achieved by column chromatography using solvents such as dichloromethane, ethyl acetate, or chloroform.
- Crystallization of the hydrochloride salt from solvent mixtures (isopropanol/ether) is used for final purification.
- Characterization includes melting point determination (typical decomposition above 140°C for related compounds), elemental analysis, and NMR spectroscopy to confirm structure and purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of paraformaldehyde and cyclic amines under reflux conditions is a well-established method for synthesizing substituted amines and their hydrochloride salts.
- The choice of solvent and purification method critically affects the yield and purity of the final product.
- Advanced catalytic methods, such as palladium-catalyzed hydrogenations and reductive aminations with protected amino aldehydes, are applicable for structurally related compounds but may be adapted for this compound to improve stereoselectivity or yield.
- Elemental analysis and melting point data confirm the identity and purity of the hydrochloride salt, which is essential for pharmaceutical applications.
Q & A
Q. How should conflicting data on solubility or bioactivity be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, temperature control). Validate assays with positive/negative controls (e.g., known soluble analogs). Use orthogonal techniques: compare shake-flask solubility with nephelometry. Meta-analysis of crystallography data (e.g., Cambridge Structural Database) clarifies polymorphic influences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
